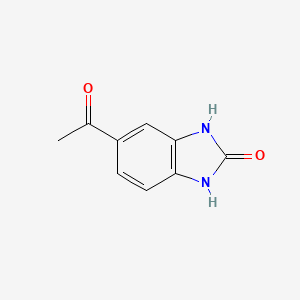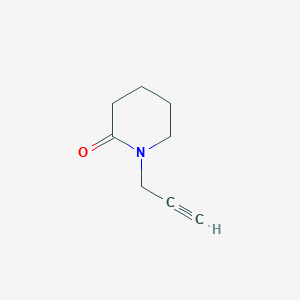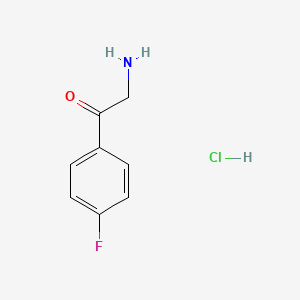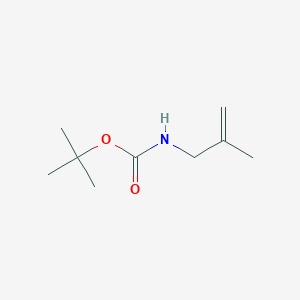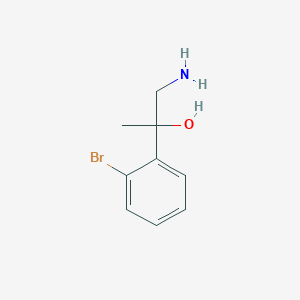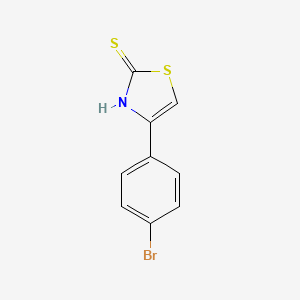
2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine involves the bromination of 2-hydroxypyridine, which involves the reaction of 2-hydroxypyridine with bromine in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The latent alcohol functionality of this bifunctional building block can be generated using aqueous acid .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine is primarily used as a reagent in organic synthesis, specifically in palladium-catalyzed coupling reactions. The reaction proceeds through electrophilic substitution at the 2 position of the pyridine ring, followed by elimination of a proton from the hydroxyl group to form the bromo-substituted product .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine are as follows: It has a molecular formula of C10H12BrNO2 and a molecular weight of 258.11 . The melting point is 67℃, and the predicted boiling point is 351.0±42.0 °C . The predicted density is 1.463±0.06 g/cm3 . It is a solid in form and has a predicted pKa of -0.87±0.10 .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectral Analysis
The compound can be used in the study of molecular structures and spectral analysis. For instance, a similar compound, 3-bromo-2-Hydroxypyridine (3-Br-2HyP), has been investigated using Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These studies help in understanding the molecular electrostatic potential and the UV–visible spectrum of the compound .
Molecular Docking Studies
The compound could potentially be used in molecular docking studies. Similar compounds have been used as bromodomain inhibitors . These studies can help in understanding the interactions between molecules and potential targets, which is crucial in drug design .
Physicochemical Studies
Physicochemical studies can be conducted using this compound. For example, the thermodynamic functions of similar compounds have been reported using spectroscopic data . These studies can reveal correlations between these functions and temperature .
4. Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors The compound could potentially be used in the synthesis of p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Synthesis of Other Bioactive Compounds
The compound could potentially be used in the synthesis of other bioactive compounds. For instance, an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors has been reported starting from 2-fluoro-4-methylpyridine .
Safety and Hazards
2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Similar compounds such as 2-bromo-3-methoxypyridine are used in the preparation of triazolopyrimidine derivatives and analogs as axl receptor tyrosine kinase function inhibitors .
Mode of Action
Biochemical Pathways
It’s known that the latent alcohol functionality of this bifunctional building block can be generated using aqueous acid .
Result of Action
As a reagent in organic synthesis, it contributes to the formation of desired products.
Eigenschaften
IUPAC Name |
2-bromo-3-(oxan-2-yloxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-10-8(4-3-6-12-10)14-9-5-1-2-7-13-9/h3-4,6,9H,1-2,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVQJPQYTUJVQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=C(N=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536700 |
Source


|
| Record name | 2-Bromo-3-[(oxan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine | |
CAS RN |
93560-60-2 |
Source


|
| Record name | 2-Bromo-3-[(oxan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)


![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)

